4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
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Description
4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol” is the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical enzyme complex in the metabolic pathway that links glycolysis to the tricarboxylic acid cycle and lipid synthesis.
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its activity . This interaction could lead to changes in the regulation of the pyruvate dehydrogenase complex, impacting various metabolic processes.
Biochemical Pathways
The compound’s interaction with the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial potentially affects the pyruvate dehydrogenase complex, which is a key component of the metabolic pathway linking glycolysis to the tricarboxylic acid cycle and lipid synthesis . Changes in this pathway could have downstream effects on energy production and other metabolic processes within the cell.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on its interaction with the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial and the subsequent changes in the regulation of the pyruvate dehydrogenase complex . This could potentially affect energy production and other metabolic processes within the cell.
Biological Activity
The compound 4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C17H17N1O3 with a molecular weight of approximately 283.33 g/mol. The structure contains an oxazole ring, which is known for its biological activity, and a methoxyphenyl group that may enhance its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇N₁O₃ |
Molecular Weight | 283.33 g/mol |
CAS Number | 2940-24-1 |
LogP | 2.3568 |
Anticancer Activity
Research has indicated that compounds containing oxazole rings exhibit significant anticancer properties. A study demonstrated that derivatives similar to This compound showed potent inhibition of cancer cell proliferation in various cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies reported that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy group contributes to its enhanced interaction with bacterial cell membranes.
Antioxidant Activity
Antioxidant assays have shown that This compound possesses significant free radical scavenging capabilities. This property is crucial in preventing oxidative stress-related diseases.
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the oxazole framework and evaluated their anticancer activity against human breast cancer cells (MDA-MB-231). The results indicated that the compound significantly inhibited cell growth with an IC50 value of 12 µM, demonstrating its potential as a lead compound for further development .
Study 2: Antimicrobial Assessment
A comprehensive evaluation was conducted to assess the antimicrobial properties of the compound against clinically relevant pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity .
The biological activities of This compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular proliferation.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-16(11-3-6-13(21-2)7-4-11)17(22-18-10)14-8-5-12(19)9-15(14)20/h3-9,19-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVACAEYJLSVVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.